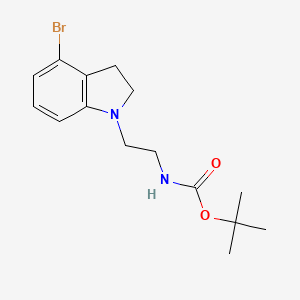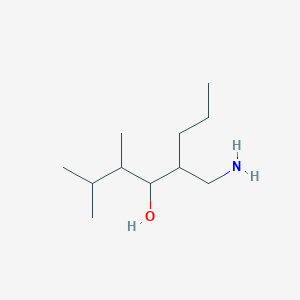
Tert-butyl (2-(4-bromoindolin-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to an indole moiety, which is further substituted with a bromo group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Carbamate Formation: The brominated indole is reacted with tert-butyl chloroformate and a base such as triethylamine to form the tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of indole-based biological activities, such as enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The indole moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The bromo group can enhance binding affinity and specificity by forming halogen bonds with target proteins.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: can be compared with other indole derivatives such as:
tert-Butyl N-[2-(4-chloro-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
tert-Butyl N-[2-(4-fluoro-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: Contains a fluoro group, which can influence its electronic properties and interactions with biological targets.
tert-Butyl N-[2-(4-methyl-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: Features a methyl group, which can alter its steric and hydrophobic characteristics.
The uniqueness of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-bromo-2,3-dihydroindol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)17-8-10-18-9-7-11-12(16)5-4-6-13(11)18/h4-6H,7-10H2,1-3H3,(H,17,19) |
Clé InChI |
AILMVAZIIAWZDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1CCC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)

![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)


![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)

![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)

![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
